molecular formula C26H24ClN3O3 B2561842 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 612046-50-1

5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2561842
CAS RN: 612046-50-1
M. Wt: 461.95
InChI Key: FRDITJHYSUICSB-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C26H24ClN3O3 and its molecular weight is 461.95. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Research on compounds with structural similarities, particularly those involving chlorophenyl and dimethylamino phenyl groups, often focuses on crystallography to understand the molecular configurations and interactions. For instance, studies on related chlorophenyl compounds have elucidated crystal structures, providing a foundation for understanding how such molecules could interact in solid states or within larger molecular assemblies (Jager & Otterbein, 1980).

Chemical Synthesis and Reactivity

Synthesis routes involving dimethylamino and chlorophenyl groups have been explored, demonstrating methods to incorporate these functionalities into complex molecules. Protection strategies for amines, employing dimethylpyrrole systems, highlight the synthetic utility of dimethylamino groups in constructing heterocyclic compounds with potential research applications (Bruekelman et al., 1984).

Photophysical Properties

Compounds containing phenyl and heterocyclic structures similar to the query have been studied for their photophysical properties, such as photoluminescence. Research on conjugated polymers incorporating phenyl units alongside heterocycles indicates the potential for applications in electronic materials, due to their significant photoluminescent characteristics (Beyerlein & Tieke, 2000).

Molecular Electronics and Materials Science

Derivatives with similar structural motifs have been evaluated for their utility in molecular electronics and as components in advanced materials. Investigations into polymers and small molecules featuring chlorophenyl and dimethylamino groups, for instance, have revealed properties conducive to electronic applications, including high electron mobility and stability, making them candidates for organic light-emitting devices (Huang et al., 2006).

properties

IUPAC Name

5-(3-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-16-7-4-5-10-21(16)30-23(17-11-13-19(14-12-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-9-6-8-18(27)15-20/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDITJHYSUICSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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